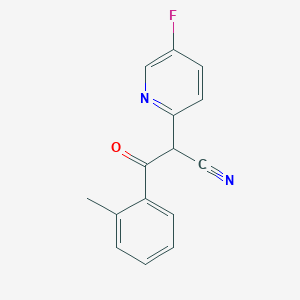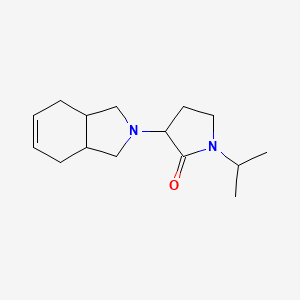
2-(5-Fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is commonly referred to as 'FP-2' and has been studied extensively for its ability to inhibit certain enzymes and proteins in biological systems.
Wirkmechanismus
FP-2 inhibits the activity of PDE4 by binding to the enzyme's active site and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). cAMP is an important intracellular signaling molecule that regulates various cellular processes such as inflammation, cell proliferation, and apoptosis. By inhibiting PDE4, FP-2 increases the levels of cAMP, which in turn leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
FP-2 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. Inhibition of PDE4 by FP-2 has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human immune cells. FP-2 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. In addition, FP-2 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FP-2 has a high binding affinity for PDE4, which makes it a potent inhibitor of the enzyme. However, FP-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, FP-2 can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of FP-2. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of FP-2. Another direction is the investigation of the effects of FP-2 on other biological processes such as angiogenesis and autophagy. The use of FP-2 in combination with other drugs for the treatment of various diseases is also an area of potential research. Finally, the development of new delivery methods for FP-2 that improve its solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, FP-2 is a chemical compound that has significant potential for the treatment of various diseases. The compound has been extensively studied for its ability to inhibit PDE4 and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. FP-2 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FP-2, including the development of more potent and selective inhibitors, investigation of its effects on other biological processes, and the development of new delivery methods.
Synthesemethoden
The synthesis method of FP-2 involves the reaction of 5-fluoropyridine-2-carboxylic acid with 2-methylphenylacetonitrile in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures. The resulting product is purified using chromatography techniques to obtain pure FP-2.
Wissenschaftliche Forschungsanwendungen
FP-2 has been extensively studied for its potential applications in drug discovery and development. The compound has been found to inhibit certain enzymes and proteins that are involved in various biological processes such as cancer cell proliferation, inflammation, and neurodegenerative diseases. FP-2 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating the immune response and inflammation. Inhibition of PDE4 has been suggested as a potential therapeutic strategy for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Eigenschaften
IUPAC Name |
2-(5-fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-12(10)15(19)13(8-17)14-7-6-11(16)9-18-14/h2-7,9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVATWYLXUSEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C#N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)



![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)